Simazine-d10
Overview
Description
Simazine-d10 is a deuterium-labeled analog of simazine, a triazine herbicide. It is primarily used as an internal standard for the quantification of simazine in various analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry . The compound has the molecular formula C7H2D10ClN5 and a molecular weight of 211.72 .
Mechanism of Action
Target of Action
Simazine-d10, a deuterium-labeled analog of simazine , primarily targets the photosynthetic electron transport process in annual grasses and broadleaf weeds . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds.
Mode of Action
This compound inhibits the photosynthetic electron transport process by binding to the D1 protein in Photosystem II . This binding blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy within the chloroplasts. As a result, the plant cannot produce the energy it needs to grow, leading to its death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in Photosystem II . By inhibiting these reactions, this compound prevents the production of ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to synthesize glucose, leading to energy deprivation and eventual death.
Pharmacokinetics
As a herbicide, it is typically absorbed through the roots of plants and distributed throughout the plant’s tissues
Result of Action
The primary result of this compound’s action is the death of annual grasses and broadleaf weeds . By inhibiting photosynthesis, the compound causes energy deprivation within the plant, leading to its death. This makes this compound effective for weed control in various agricultural settings.
Biochemical Analysis
Biochemical Properties
Simazine-d10, like its parent compound Simazine, interacts with various enzymes and proteins. Specific interactions with this compound have not been extensively studied. In the case of Simazine, it has been shown to interact with and inhibit the proliferation of mammalian dopaminergic cells .
Cellular Effects
Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice . It also affects the developmental differentiation of mammalian dopaminergic neurons .
Molecular Mechanism
Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level .
Temporal Effects in Laboratory Settings
Simazine, the parent compound, has been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice at dosages of 200 and 400 mg/kg .
Metabolic Pathways
Simazine, the parent compound, is known to be involved in the disruption of neuroendocrine control at the hypothalamus level .
Transport and Distribution
Simazine, the parent compound, is known to have high mobility in soil and groundwater, indicating its potential for wide distribution .
Subcellular Localization
Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level, suggesting it may localize to this region of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simazine-d10 involves the introduction of deuterium atoms into the ethylamine groups of simazine. This can be achieved through a series of deuterium exchange reactions under controlled conditions. The reaction typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high quality required for analytical standards .
Chemical Reactions Analysis
Types of Reactions
Simazine-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Simazine-d10 is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard for the quantification of simazine in environmental samples, such as water and soil, using techniques like gas chromatography and liquid chromatography-mass spectrometry
Environmental Studies: Used to study the fate and transport of simazine in the environment, including its degradation and persistence in different matrices.
Agriculture: Utilized in research to develop and optimize herbicide formulations and application methods for effective weed control.
Comparison with Similar Compounds
Similar Compounds
Atrazine-d5: Another deuterium-labeled triazine herbicide used as an internal standard for the quantification of atrazine.
Propazine-d10: A deuterium-labeled analog of propazine, used for similar analytical purposes.
Uniqueness
Simazine-d10 is unique due to its specific labeling with deuterium, which provides distinct advantages in analytical chemistry. The deuterium atoms create a mass shift that allows for the precise quantification of simazine in complex matrices without interference from other compounds. This makes this compound an invaluable tool in environmental and toxicological studies .
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCWYMIRDDJXKW-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583581 | |
Record name | Simazine-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220621-39-6 | |
Record name | Simazine-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220621-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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